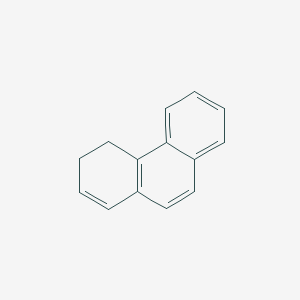

3,4-Dihydrophenanthrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgchemistry-matters.com They are ubiquitous in the environment, formed from both natural processes like the geological formation of fossil fuels and anthropogenic activities such as the incomplete combustion of organic materials. epa.gov PAHs are typically uncharged, non-polar, and planar molecules. wikipedia.org

3,4-Dihydrophenanthrene, with its molecular formula C14H12, is a structural variant of the fully aromatic phenanthrene (B1679779). nist.govnist.gov Its structure contains a phenanthrene nucleus where one of the double bonds in a terminal ring has been saturated. This seemingly minor modification significantly alters the electronic and steric properties of the molecule, distinguishing it from its fully aromatic counterpart. The presence of the dihydrogenated ring introduces a degree of conformational flexibility not seen in the rigid, planar phenanthrene. This structural nuance makes this compound a valuable subject for studying the impact of partial saturation on the chemical behavior of PAHs.

Overview of Dihydrophenanthrene Research Landscape

Research into dihydrophenanthrenes, including this compound, is a multifaceted and expanding field. A significant area of investigation involves their synthesis and chemical reactions. For instance, the photocyclisation of stilbene (B7821643) and its derivatives can lead to the formation of 4a,4b-dihydrophenanthrenes, which are isomers of this compound. rsc.org These reactions are often reversible, with the dihydrophenanthrene reverting to the cis-stilbene (B147466) derivative either thermally or through irradiation. rsc.org Furthermore, new synthetic methodologies, such as palladium-catalyzed Heck reactions, are being developed to create various dihydrophenanthrene derivatives. espublisher.com

Beyond fundamental synthesis, dihydrophenanthrenes are being explored for their potential biological activities. Studies have isolated various dihydrophenanthrene derivatives from natural sources, such as orchids, and have investigated their medicinal properties. nih.govmdpi.commdpi.com Research has shown that certain dihydrophenanthrene compounds exhibit promising activities, including antioxidant, antimicrobial, and antiproliferative effects. mdpi.comresearchgate.net For example, some derivatives have been identified as potential inhibitors of the SARS-CoV-2 3CLpro enzyme, a key target for COVID-19 therapeutics. nih.gov This highlights the growing interest in dihydrophenanthrenes as scaffolds for drug discovery.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and reactions, as well as its role as a fundamental building block in the broader context of dihydrophenanthrene research.

This research outline will delve into the specific chemical characteristics of this compound, including its molecular structure and spectroscopic data. It will also explore various synthetic routes to this compound and its derivatives, providing insight into the chemical transformations that govern their formation. Finally, the article will touch upon the reactions of this compound, illustrating its utility as a precursor in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

38399-10-9 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3,4-dihydrophenanthrene |

InChI |

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-3,5-7,9-10H,4,8H2 |

InChI Key |

ZCDATJVTIPPOBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C1)C=CC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dihydrophenanthrene and Its Derivatives

De Novo Synthesis Strategies for the 3,4-Dihydrophenanthrene Scaffold

The creation of the tricyclic dihydrophenanthrene system from simpler, acyclic or monocyclic precursors relies on a variety of powerful bond-forming reactions. These de novo strategies are critical for accessing both the parent hydrocarbon and its diversely substituted derivatives.

One-Pot Multi-component Reaction Approaches

While direct three-component reactions to form the basic this compound skeleton are not extensively documented, the principles of one-pot synthesis are applied to create complex derivatives. These strategies combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates and thereby increasing efficiency. For instance, a highly diastereoselective, one-pot approach has been developed for synthesizing spirooxindoles fused with a dihydrophenanthrene moiety. rsc.org This process involves a sequence starting with isatins and para-quinone methides, proceeding through an umpolung process via a espublisher.comrsc.org-phospha-Brook rearrangement, and concluding with a Lewis acid-mediated intramolecular cyclization to yield the complex spiro product with excellent diastereoselectivity (>20:1). rsc.org

Similarly, one-pot methods involving C–H oxidation, conjugate addition, and cyclization cascades are employed to build related structures like 3,4-dihydrocoumarins from 2-alkyl phenols and oxazolones. mdpi.comnih.gov These examples highlight the power of one-pot sequences in rapidly assembling molecular complexity, a strategy that holds potential for the streamlined synthesis of functionalized dihydrophenanthrenes.

Ring Annulation and Cyclization Techniques

Ring annulation and cyclization are fundamental to constructing the phenanthrene (B1679779) core. A prominent method involves the palladium-catalyzed Heck reaction. This approach has been successfully used to synthesize 9,10-dihydrophenanthrene (B48381) and its derivatives. espublisher.comresearchgate.netespublisher.com In a reported synthesis, substituted 9,10-dihydrophenanthrenes were prepared via a palladium-catalyzed 6π electrocyclic reaction. espublisher.com The proposed mechanism involves the oxidative addition of a Pd(0) species to the substrate, followed by coordination with oxygen, proton abstraction, and a 6π electrocyclic ring-closure. The final step is the elimination of formaldehyde (B43269) to afford the dihydrophenanthrene product. espublisher.com

Another powerful cyclization strategy is the thermolysis of Diels-Alder intermediates. The reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides initially forms a dihydrodibenzothiophene-S,S-dioxide intermediate. Subsequent elimination of sulfur dioxide, followed by a 6π-electrocyclization and aromatization, yields various phenanthrene derivatives. rsc.org

Table 1: Palladium-Catalyzed Synthesis of 9,10-Dihydrophenanthrene Derivatives espublisher.comresearchgate.net

| Starting Material (Substrate) | Catalyst System | Reagents | Solvent | Conditions | Product |

| Vinyl bromoaldehydes | Pd(OAc)₂ (10 mol%) | PPh₃ (0.5 eq.), Cs₂CO₃ (2 eq.), TBAC (1 eq.) | DMF | 85-90 °C, 1.5-2 h | Substituted 9,10-dihydrophenanthrenes |

| Diallylated bromoarenes | Pd(OAc)₂, PPh₃ | Cs₂CO₃ | DMF | 85-90 °C | Alkyl phenanthrenes (via dihydrophenanthrene intermediate) |

Utilization of Quinol Acetals in Oxygenated Dihydrophenanthrene Synthesis

A specialized method for synthesizing oxygenated dihydrophenanthrenes, which are common in natural products, involves the use of quinol acetals. This approach was effectively demonstrated in a five-step synthesis of the phytoalexin Orchinol from 3,5-dimethoxybenzaldehyde. A key component of this strategy is the use of p-benzoquinone dibenzylmonoacetal, which functions as a phenol (B47542) 3,4-dication equivalent. espublisher.com

The synthesis involves an arylation-cyclization sequence. The crude, highly labile quinol acetal (B89532) intermediate is formed and then cyclized directly using a Lewis acid like tin tetrachloride (SnCl₄) to construct the dihydrophenanthrene core. This methodology provides a regioselective route to phenolic and highly oxygenated dihydrophenanthrenes.

Stereoselective Synthesis Methodologies

Controlling stereochemistry is crucial when synthesizing complex molecules. In the context of dihydrophenanthrene derivatives, diastereoselective strategies have been successfully implemented. As mentioned previously, the one-pot synthesis of dihydrophenanthrene-fused spirooxindoles proceeds with high diastereoselectivity (>20:1), demonstrating control over the relative stereochemistry of the newly formed chiral centers. rsc.org

While broadly applicable enantioselective methods for the parent this compound are still developing, significant advances in asymmetric catalysis offer promising tools. Chiral catalysts derived from Cinchona alkaloids, for example, have been developed to perform enantioselective hydrogen atom transfer (HAT) reactions. cam.ac.uknih.gov These catalysts can desymmetrize meso-diols with high enantiomeric excess. nih.gov The application of such chiral catalysts in radical cyclizations or functionalizations could provide a pathway to enantiomerically enriched dihydrophenanthrene derivatives.

Post-Synthetic Functionalization and Chemical Reactivity of Dihydrophenanthrene Systems

Once the dihydrophenanthrene scaffold is constructed, its chemical reactivity can be harnessed to introduce further functional groups or to modify the core structure.

Oxidation Reactions and Product Characterization

The dihydroaromatic nature of the 9,10-double bond in 9,10-dihydrophenanthrene makes it susceptible to oxidation, which can lead to either aromatization to the corresponding phenanthrene or the formation of oxygenated derivatives. The oxidation of dihydrophenanthrene derivatives isolated from natural sources, such as those from Dendrobium virgineum, has been studied in the context of their biological activity. nih.gov

The products of these reactions are typically characterized using a combination of spectroscopic techniques.

UV Spectroscopy: The characteristic ultraviolet absorption spectrum of the dihydrophenanthrene nucleus, with absorption maxima typically around 222, 273, and 305 nm, can be used to identify the core structure. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For example, the presence of methylene (B1212753) protons (H₂-9 and H₂-10) is a key indicator of the dihydro core. nih.gov In a study of a dihydrophenanthrene derivative, these protons appeared as a multiplet between δ 2.58–2.65 ppm. nih.gov The aromatic protons and substituent signals provide information about the substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of the oxidation products, confirming the addition of oxygen atoms. researchgate.netacs.org

The oxidation of the 3,4-position can lead to the formation of diols, such as cis-3,4-dihydrophenanthrene-3,4-diol. chemspider.com Further oxidation can result in the fully aromatic phenanthrene-3,4-diol. ebi.ac.uknih.gov

Table 2: Spectroscopic Data for a Dihydrophenanthrene Derivative nih.gov

| Technique | Observation | Interpretation |

| UV Spectroscopy | Absorptions at 222, 273, 305 nm | Characteristic of a dihydrophenanthrene nucleus |

| ¹H NMR | Multiplet at δ 2.58–2.65 (4H) | Methylene protons at C-9 and C-10 |

| Signals at δ 6.45–6.88 | Aromatic protons | |

| Signals at δ 3.77 and 3.78 | Methoxy (B1213986) group protons | |

| ¹³C NMR | Signals at δ 23.0 and δ 31.6 | Methylene carbons C-9 and C-10 |

| IR Spectroscopy | Bands at 3166 cm⁻¹, 2936, 1616 cm⁻¹, 1463 cm⁻¹ | Hydroxyl, aromatic, and methylene functionalities |

Cycloaddition Reactions, including Polar Diels-Alder Processes

The this compound core contains a 1,3-cyclohexadiene (B119728) subunit, which theoretically allows it to function as the 4π-electron component (the diene) in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This reaction is a powerful tool for constructing six-membered rings. nih.gov The reactivity in a Diels-Alder reaction is typically enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. acs.org

However, the participation of this compound itself as a diene in forward Diels-Alder reactions is not widely documented in the literature. The diene within the this compound structure is conformationally constrained by the fused aromatic rings, which can hinder its ability to adopt the necessary s-cis conformation required for the reaction. acs.orgwikipedia.org

Conversely, a related transformation involving a reverse Diels-Alder reaction has been utilized in the synthesis of the isomeric 9,10-dihydrophenanthrene. A novel synthetic approach employs a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction that involves the elimination of formaldehyde. rsc.orgespublisher.com This process begins with a 6π electrocyclic ring closure, followed by the elimination step to yield the dihydrophenanthrene core. espublisher.com While one proposed mechanism involves this electrocyclic pathway, theoretical calculations suggest an intramolecular Heck mechanism is lower in energy. espublisher.com

Table 1: Synthesis of 9,10-Dihydrophenanthrene via Pd-Catalyzed Heck/Reverse Diels-Alder Reaction rsc.orgespublisher.com This table is based on the synthesis of the isomer 9,10-dihydrophenanthrene but illustrates a relevant cycloaddition-based transformation of the dihydrophenanthrene framework.

| Starting Material Class | Catalyst/Reagents | Conditions | Key Transformation | Product |

|---|---|---|---|---|

| Vinyl bromoaldehydes | Pd(OAc)₂, PPh₃, Cs₂CO₃, ⁿBu₄NCl | DMF, 85-90 °C | Intramolecular Heck Reaction & Reverse Diels-Alder | 9,10-Dihydrophenanthrene |

Photocyclization and Related Rearrangement Pathways

One of the most significant pathways related to dihydrophenanthrenes is the photochemical 6π-electrocyclization of stilbene (B7821643) and its derivatives. This reaction, often referred to as the Mallory reaction, does not start with this compound but rather forms a transient dihydrophenanthrene intermediate. nih.govacs.org

The process is initiated by UV irradiation of a cis-stilbene (B147466) derivative. The cis-isomer undergoes a concerted 6π-electrocyclization to form a highly unstable 4a,4b-dihydrophenanthrene (B14708593) intermediate. nih.govrsc.org This intermediate has a fleeting existence and can follow two primary pathways:

Reversion : It can revert, either thermally or photochemically, back to the cis-stilbene. rsc.org

Oxidation : In the presence of an oxidizing agent, such as iodine or oxygen, the intermediate is irreversibly converted to the stable, aromatic phenanthrene. nih.govrsc.org

A practical application of this methodology is seen in the total synthesis of juncusol, a cytotoxic natural product. The synthesis involves the photocyclization of a substituted stilbene to create the core dihydrophenanthrene structure, which is then further elaborated to yield the final product. acs.org

Table 2: Key Features of Stilbene Photocyclization to Dihydrophenanthrene Intermediates nih.govrsc.orgacs.org

| Reaction Type | Starting Material | Conditions | Intermediate | Final Product (with oxidant) |

|---|---|---|---|---|

| 6π-Electrocyclization | cis-Stilbene derivatives | UV Irradiation | 4a,4b-Dihydrophenanthrene | Phenanthrene derivatives |

| Application in Synthesis | Substituted stilbene for Juncusol synthesis | Photocyclization | Dihydrophenanthrene alcohol (48) | Juncusol |

Derivatization via Substitution and Annulation

Substitution Reactions

The dihydrophenanthrene skeleton can undergo various substitution reactions, primarily on its aromatic rings. Studies on the closely related isomer, 9,10-dihydrophenanthrene, provide significant insight into this reactivity. This molecule behaves much like a substituted diphenyl, with the aliphatic bridge having a minimal electronic effect on the aromatic systems. acs.org

Nitration: The nitration of 9,10-dihydrophenanthrene yields a mixture of mononitro products. The major product is 2-nitro-9,10-dihydrophenanthrene (B8759476) (para-like substitution), with the 4-nitro isomer (ortho-like substitution) formed as a minor byproduct. acs.orgresearchgate.net

Friedel-Crafts Acylation: This reaction is a fundamental method for introducing acyl groups onto aromatic rings. nih.govyoutube.com The Friedel-Crafts acylation of phenanthrene itself is complex, yielding a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes, with the product distribution being highly dependent on the solvent and reaction conditions. rsc.org For 9,10-dihydrophenanthrene, Friedel-Crafts condensations have been explored to produce polynuclear aromatic hydrocarbons, demonstrating its utility as a building block. acs.org The reaction generally proceeds via an electrophilic aromatic substitution mechanism. nih.gov

Table 3: Representative Substitution Reactions on the Dihydrophenanthrene Core * acs.orgresearchgate.netacs.org *Based on studies of the 9,10-dihydrophenanthrene isomer.

| Reaction | Reagents | Major Product | Minor Product(s) |

|---|---|---|---|

| Nitration | Nitric Acid | 2-Nitro-9,10-dihydrophenanthrene | 4-Nitro-9,10-dihydrophenanthrene |

| Friedel-Crafts Acylation | Acyl Halide / Acid Anhydride, Lewis Acid (e.g., AlCl₃) | Acylated Dihydrophenanthrene | Isomeric products |

Annulation Reactions

Annulation, the construction of a new ring onto a pre-existing molecule, is a key strategy for building complex polycyclic systems from dihydrophenanthrene precursors. Two modern and powerful methods are particularly relevant.

Ring-Closing Metathesis (RCM): RCM is a versatile reaction that uses metal catalysts (typically containing ruthenium, like Grubbs' catalysts) to form cyclic alkenes from diene precursors. wikipedia.org Recent studies have developed efficient syntheses of phenanthrenes and their derivatives using an aromatization-assisted RCM approach. acs.orgnih.govacs.org The strategy involves creating a diene precursor attached to a naphthalene (B1677914) or biphenyl (B1667301) core, which then undergoes intramolecular metathesis to close the final ring, forming the dihydrophenanthrene skeleton that subsequently aromatizes. nih.govmdpi.com

Intramolecular Friedel-Crafts Acylation: This annulation method involves the cyclization of an aromatic compound bearing an acyl group (or a precursor like a carboxylic acid) on a side chain. nih.gov For instance, a biaryl-oxoacetic acid can be treated with an activating agent, and the subsequent intramolecular Friedel-Crafts reaction, often promoted by a strong acid or Lewis acid like TiCl₄, closes the ring to form phenanthrene-9,10-diones. researchgate.net This provides a direct route to the core tricyclic system.

Table 4: Annulation Strategies for the Phenanthrene Skeleton nih.govnih.govresearchgate.net

| Annulation Method | Key Precursor | Catalyst/Promoter | Product Class |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Naphthalene or Biphenyl with diene side chain | Grubbs' Catalyst (Ru-based) | Phenanthrene Derivatives |

| Intramolecular Friedel-Crafts Acylation | Biaryl with acyl side chain | Lewis Acids (e.g., AlCl₃, TiCl₄) | Phenanthrene-9,10-diones |

Advanced Spectroscopic and Analytical Characterization of Dihydrophenanthrenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of dihydrophenanthrenes. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and their spatial relationships can be mapped out.

One-Dimensional (1D) NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of dihydrophenanthrenes. The chemical shifts (δ) of protons (¹H) and carbon atoms (¹³C) provide information about their local electronic environments, while the integration of ¹H signals reveals the relative number of protons. Coupling patterns in ¹H NMR spectra further delineate the neighboring protons.

For instance, in the ¹H NMR spectrum of a dihydrophenanthrene derivative, the methylene (B1212753) protons at the 9 and 10 positions typically appear as a multiplet in the aliphatic region, around δ 2.58–2.65 ppm. nih.gov Aromatic protons resonate in the downfield region, and their specific chemical shifts and coupling constants are dictated by the substitution pattern on the aromatic rings. nih.gov Similarly, the ¹³C NMR spectrum displays distinct signals for the aliphatic carbons (C-9 and C-10) and the aromatic carbons, with their chemical shifts influenced by the nature and position of substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Dihydrophenanthrene Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 6.49 (d, J = 2.5 Hz) | - |

| H-3 | 6.45 (d, J = 2.5 Hz) | - |

| H₂-9 | 2.58-2.65 (m) | 23.0 |

| H₂-10 | 2.58-2.65 (m) | 31.6 |

| MeO-2 | 3.77 (s) | - |

| MeO-8 | 3.78 (s) | - |

Note: Data derived from a study on a dihydrophenanthrene derivative. nih.gov The specific values can vary depending on the exact structure and solvent used.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the intricate connectivity and stereochemistry of dihydrophenanthrenes. These experiments correlate signals from different nuclei, providing a more detailed structural picture than 1D NMR alone.

COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. This is crucial for tracing out the connectivity of adjacent protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by establishing long-range connectivities. For example, the position of a methoxy (B1213986) group can be confirmed by observing an HMBC correlation between the methoxy protons and the carbon atom to which it is attached. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of dihydrophenanthrenes. This data is vital for confirming the molecular formula and for gaining insights into the compound's structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. nih.gov This accuracy is crucial for deducing the elemental composition and, consequently, the molecular formula of the dihydrophenanthrene derivative. For example, a molecular formula of C₁₆H₁₆O₄ for a dihydrophenanthrene derivative was determined from its [M-H]⁻ ion peak at m/z 271.0960 in the HR-ESI-MS spectrum. nih.gov The fragmentation pattern observed in the MS/MS spectrum can further aid in structural elucidation by revealing characteristic losses of functional groups. researchgate.net

Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS) for Trace Analysis

For the detection and quantification of dihydrophenanthrenes at very low concentrations, Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS) is a highly sensitive and selective method. nih.govnih.gov This technique is particularly useful for analyzing complex biological samples, such as urine, to measure metabolites of PAHs. nih.govnih.govresearchgate.net The use of negative ion chemical ionization enhances the sensitivity for certain compounds, and the tandem mass spectrometry (MS/MS) aspect provides high selectivity by monitoring specific fragmentation transitions, minimizing interferences from the sample matrix. nih.govmdpi.comuctm.edu

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of molecules are indispensable for the characterization of 3,4-dihydrophenanthrene and its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of dihydrophenanthrene derivatives, IR spectra provide key information about their structural framework.

For instance, the IR spectrum of a dihydrophenanthrene derivative, dendrovirginin, isolated from Dendrobium virgineum, displays characteristic absorption bands. nih.gov These include bands for hydroxyl (3166 cm⁻¹), aromatic (2936, 1616 cm⁻¹), and methylene (1463 cm⁻¹) functionalities. nih.gov Another related compound, a dihydrophenanthrenequinone, shows absorption bands for hydroxyl (3416 cm⁻¹), aromatic (2939, 1658 cm⁻¹), and ketone (1722 cm⁻¹) groups. nih.gov The presence of the dihydrophenanthrene nucleus is further supported by these spectral features. nih.gov

Table 1: Characteristic IR Absorption Bands for Dihydrophenanthrene Derivatives

| Functional Group | Absorption Band (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl | 3166, 3416 | nih.gov |

| Aromatic C-H | 2936, 2939 | nih.gov |

| Aromatic C=C | 1616, 1658 | nih.gov |

| Methylene | 1463 | nih.gov |

| Ketone | 1722 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectra of dihydrophenanthrenes are characteristic of their extended π-electron systems.

The UV spectrum of dendrovirginin exhibits absorption maxima (λmax) at 222, 273, and 305 nm, which are indicative of the dihydrophenanthrene nucleus. nih.gov Similarly, a dihydrophenanthrenequinone derivative displays UV absorptions at 222, 260, 334, and 490 nm. nih.gov Research on 4a,4b-dihydrophenanthrenes, formed from the photocyclisation of stilbene (B7821643) derivatives, shows that their absorption spectra typically feature three main bands around 460, 310, and 240 nm. rsc.org These electronic transitions provide insight into the conjugated system of the dihydrophenanthrene core.

Table 2: UV-Vis Absorption Maxima for Dihydrophenanthrene Derivatives

| Compound | λmax (nm) | Reference |

|---|---|---|

| Dendrovirginin | 222, 273, 305 | nih.gov |

| Dihydrophenanthrenequinone | 222, 260, 334, 490 | nih.gov |

| 4a,4b-Dihydrophenanthrenes | ~460, ~310, ~240 | rsc.org |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the isolation, separation, and quantification of this compound and its analogs from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including dihydrophenanthrenes. sielc.comfda.gov The method's versatility is enhanced by the use of various detectors, such as Diode Array Detectors (DAD) and Fluorescence Detectors (FLD). wur.nlrsc.org

A DAD detector can acquire a full UV-Vis spectrum for each peak, aiding in compound identification. wur.nl For instance, an HPLC-DAD method was developed for the simultaneous analysis of several xenoestrogens in water, demonstrating good selectivity and linearity. nih.gov FLD offers high sensitivity and selectivity for fluorescent compounds like many PAHs. fda.govhplc.eu By selecting specific excitation and emission wavelengths, interferences can be minimized, and quantification of co-eluting compounds can be achieved. wur.nl HPLC methods coupled with FLD have been successfully used for the determination of PAHs in various samples, including seafood. fda.gov The choice between DAD and FLD depends on the specific analytical challenge, with FLD often being preferred for achieving lower detection limits for fluorescent analytes. rsc.org

Column and Radial Chromatography for Compound Isolation

Column chromatography is a fundamental and widely used preparative technique for separating and purifying compounds from mixtures. cup.edu.cn In the context of dihydrophenanthrenes, silica (B1680970) gel column chromatography is often employed as an initial fractionation step. nih.govnih.gov For example, derivatives of 9,10-dihydrophenanthrene (B48381) have been successfully isolated from plant extracts using silica gel column chromatography with a gradient elution of solvents like hexane (B92381) and ethyl acetate. nih.govnih.gov The choice of adsorbents, such as silica gel or alumina, and the solvent system are critical for achieving successful separation. cup.edu.cn

Radial chromatography, also known as centrifugal thin-layer chromatography, is another preparative technique that can be compared to column chromatography. wikipedia.org In this method, the solvent moves from the center of a circular plate coated with an adsorbent (like silica) towards the periphery, separating the components of a mixture into concentric rings. wikipedia.orgyoutube.com This technique is particularly useful for the fast isolation of compounds. youtube.com A device called a Chromatotron is commonly used to facilitate this process by ensuring a steady flow of the solvent. wikipedia.orgyoutube.com

Theoretical and Computational Investigations of Dihydrophenanthrene Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For dihydrophenanthrene systems, these methods elucidate geometry, stability, and reactivity by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of dihydrophenanthrene systems. By approximating the electron density, DFT allows for the efficient calculation of optimized geometries and key electronic parameters.

Computational studies on dihydrophenanthrene (DHP) intermediates, which are key in reactions like the Mallory photocyclization, have utilized DFT methods such as ωB97X-D/6-31G(d) to determine their ground-state properties. nih.gov Similarly, the photoconversion of 4a,4b-dihydrophenanthrene (B14708593) to cis-stilbene (B147466) has been analyzed using the B3LYP/6-311++G(d,p) level of theory to optimize the excited state geometry, revealing significant structural changes during the process. nih.gov For instance, upon relaxation from the excited state, the distance between the C4a and C4b atoms increases from 3.00 Å to 3.28 Å. nih.gov

High-resolution fluorescence excitation spectra combined with theoretical calculations have been used to analyze the structure of 9,10-dihydrophenanthrene (B48381) (DHPH). These studies show that the molecule is nonplanar in its ground state (S₀), with a significant dihedral angle between the aromatic rings. aip.orgresearchgate.net Upon electronic excitation to the S₁ state, the molecule becomes more planar. aip.orgresearchgate.net The barrier to planarity in the S₀ state is considerable, estimated at 2640 cm⁻¹. aip.org

| Molecule | Electronic State | Parameter | Value | Method | Source |

|---|---|---|---|---|---|

| 9,10-Dihydrophenanthrene | S₀ (Ground State) | Dihedral Angle (φ) | ~21.5° | Rigid Rotor Hamiltonian Fit | aip.orgresearchgate.net |

| 9,10-Dihydrophenanthrene | S₁ (Excited State) | Dihedral Angle (φ) | ~8.5° | Rigid Rotor Hamiltonian Fit | aip.orgresearchgate.net |

| 9,10-Dihydrophenanthrene | S₀ (Ground State) | Barrier to Planarity | 2640 cm⁻¹ | Quantum Chemical Force Field | aip.org |

| 9,10-Dihydrophenanthrene | S₁ (Excited State) | Barrier to Planarity | 1430 cm⁻¹ | Quantum Chemical Force Field | aip.org |

| 4a,4b-Dihydrophenanthrene | S₁ (Excited State, Relaxed) | C4a-C4b Distance | 3.28 Å | B3LYP/6-311++G(d,p) | nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO is an electron acceptor, determining its electrophilicity. youtube.com

In the context of dihydrophenanthrenes, FMO analysis provides insight into their reaction mechanisms. For example, during the photocyclization of cis-stilbene to form 4a,4b-dihydrophenanthrene, structural changes lead to strong couplings between the HOMO and LUMO. researchgate.net This interaction is critical for the formation of the new chemical bond between the two phenyl rings of the stilbene (B7821643) precursor. researchgate.net Quantum chemical calculations can determine the energy and distribution of these frontier orbitals, thereby predicting the most likely sites for electrophilic or nucleophilic attack. bhu.ac.innih.gov The energy gap between the HOMO and LUMO is also a key reactivity index, indicating the chemical stability of the molecule.

Recent computational investigations have revealed that dihydrophenanthrene (DHP) intermediates can possess significant open-shell diradical character. nih.gov A study using the ωB97X-D/6-31G(d) method showed that these DHPs can exist as either closed-shell (CS) or open-shell diradical (OS) singlet ground states. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and intermolecular interactions of dihydrophenanthrene systems.

Semiclassical MD simulations have been employed to investigate the dynamics of the photocyclization of cis-stilbene into 4a,4b-dihydrophenanthrene. researchgate.net These simulations show that upon photoexcitation, the cis-stilbene molecule undergoes simultaneous rotation around its vinyl and vinyl-phenyl bonds. researchgate.net This dynamic conformational change is essential for the formation of the dihydrophenanthrene structure. researchgate.net Such simulations can track the changes in bond lengths and angles over very short timescales (femtoseconds), offering a window into the ultrafast processes that govern chemical reactions. researchgate.net By simulating the molecule in different environments, MD can also be used to understand how intermolecular interactions with solvent molecules or other reactants influence the conformational preferences and reactivity of dihydrophenanthrenes.

Mechanistic Studies of Reaction Pathways

Understanding the precise mechanism of a chemical reaction is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways, including the identification of transient species like transition states.

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orgwayne.edu Minima on the PES correspond to stable reactants and products, while saddle points represent transition states—the highest energy point along the lowest energy path connecting reactants and products. libretexts.orgwayne.edu

For dihydrophenanthrene systems, constructing the PES is crucial for understanding reaction mechanisms and kinetics. uleth.ca For example, the photocyclization of cis-stilbene to 4a,4b-dihydrophenanthrene has been studied by mapping the S₁ potential energy surface. researchgate.net These calculations show that from the Franck-Condon region, the system evolves on a very flat region of the S₁-PES to form the dihydrophenanthrene product. researchgate.net

Analysis of the PES for 9,10-dihydrophenanthrene has provided estimates for the energy barriers associated with conformational changes. aip.orgresearchgate.net The barrier to planarity in the excited state (S₁) is estimated to be around 2650 cm⁻¹ along a specific deformation mode. researchgate.net By identifying the transition state structures and their corresponding energies, chemists can calculate reaction rates and understand how different vibrational modes can promote or inhibit a reaction. aip.orgresearchgate.net Theoretical calculations have also been used to compare different proposed mechanisms, such as an intramolecular Heck reaction versus a 6π electrocyclic ring closure, by determining which pathway has a lower energy barrier. espublisher.comresearchgate.net

Kinetic Isotope Effect (KIE) Theoretical Assessments

Theoretical assessments of the kinetic isotope effect (KIE) provide profound insights into the reaction mechanisms involving 3,4-dihydrophenanthrene and related systems. The KIE is observed as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. This phenomenon is particularly useful in studying the formation and rearrangement of dihydrophenanthrene systems, such as in the photocyclization of stilbene derivatives.

The photocyclization of cis-stilbene leads to the formation of trans-4a,4b-dihydrophenanthrene. organicreactions.orgresearchgate.net This electrocyclic reaction involves significant changes in the bonding and hybridization of carbon atoms, which are sensitive to isotopic substitution. Theoretical models, often employing quantum mechanical calculations, can predict the magnitude of the KIE and thus help to elucidate the transition state structure of the reaction.

In the context of dihydrophenanthrene chemistry, theoretical KIE assessments can focus on several key steps:

The initial photocyclization: The formation of the new C-C bond between the two phenyl rings of a stilbene-like precursor to form the dihydrophenanthrene core.

Hydrogen migration: Subsequent nih.govresearchgate.net sigmatropic shifts of hydrogen atoms, which are common in dihydrophenanthrene intermediates. nih.gov

Oxidation/aromatization: The final step to form the stable phenanthrene (B1679779) aromatic system.

Deuterium (B1214612) labeling is commonly employed in these theoretical studies. For instance, the substitution of hydrogen with deuterium at the positions involved in bond breaking or formation in the rate-determining step is expected to lead to a primary KIE. The magnitude of this effect is related to the change in the zero-point vibrational energies of the C-H and C-D bonds between the ground state and the transition state.

While specific theoretical KIE assessments for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related stilbenoid compounds. For example, a significant primary KIE would be theoretically predicted for the nih.govresearchgate.net hydrogen shift in a dihydrophenanthrene system if the C-H bond is being broken in the rate-determining step. Conversely, a small or secondary KIE might suggest that the C-H bond cleavage is not central to the slowest step of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. For dihydrophenanthrene systems, QSAR studies are instrumental in predicting their physicochemical properties and biological activities based on a set of calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecular structure. In the context of this compound and its derivatives, a variety of chemical descriptors are employed in QSAR models. These can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without any information about the geometry or electronic structure. Examples include molecular weight and counts of different atom types.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Randić index and other connectivity indices.

Physicochemical Descriptors: These describe properties like lipophilicity (logP) and molar refractivity, which are crucial for understanding the behavior of the molecule in biological systems.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of the molecule. sciforum.netmdpi.comresearchgate.net Key quantum chemical descriptors include:

The energy of the Highest Occupied Molecular Orbital (HOMO)

The energy of the Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO-LUMO energy gap

Dipole moment

Electron affinity and ionization potential

QSAR studies on polycyclic aromatic hydrocarbons (PAHs), a class that includes dihydrophenanthrenes, have utilized these descriptors to model various endpoints, including dermal penetration and dissipation in the environment. nih.govnih.gov For instance, a QSAR study on 9,10-dihydrophenanthrene analogues used DFT calculations at the B3LYP/6-31G(d,p) level to compute molecular descriptors, which were then used to develop a multiple linear regression (MLR) model. sciforum.netmdpi.comresearchgate.net

A representative set of chemical descriptors that could be used in a QSAR study of this compound and its derivatives is presented in the interactive table below.

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms or the number of specific types of atoms (e.g., carbon, hydrogen). | |

| Topological | Randić Index | A measure of the branching of the molecule. |

| Balaban J Index | A topological index based on the distances between atoms in the molecular graph. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. | |

| Dipole Moment | A measure of the net molecular polarity. |

These descriptors, once calculated for a series of dihydrophenanthrene derivatives with known activities, can be used to build a QSAR model. Such a model can then be used to predict the activity of new, untested derivatives, thereby guiding the synthesis of compounds with desired properties.

Natural Occurrence and Biosynthetic Pathways of Dihydrophenanthrene Derivatives

Isolation and Characterization from Botanical Sources

The exploration of botanical sources has been instrumental in discovering and characterizing a multitude of dihydrophenanthrene compounds. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have been pivotal in elucidating their complex structures. nih.gov

Dihydrophenanthrene derivatives are prominent secondary metabolites in several families of medicinal plants, including Orchidaceae, Combretaceae, and Dioscoreaceae. core.ac.uk Their presence is a key chemotaxonomic marker and contributes to the plants' traditional medicinal uses. nih.govnih.gov

Dioscorea species: Rhizomes of the Dioscorea genus are a known source of phenanthrenes and their dihydro-derivatives. For instance, a study on Dioscorea membranacea led to the isolation of two known dihydrophenanthrenes: 2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene and 5-hydroxy-2,4,6-trimethoxy-9,10-dihydrophenanthrene. nih.govresearchgate.net Similarly, research on Dioscorea communis resulted in the isolation of two dihydrophenanthrene derivatives, reported for the first time from this species. nih.gov Phenanthrenes isolated from the peel of Dioscorea batatas have also been documented. researchgate.net

Combretum laxum: The roots and stems of this South American native plant have been found to contain phenanthrene (B1679779) and dihydrophenanthrene derivatives, which is an unusual occurrence for a Combretum species from the Americas. nih.gov Chemical investigation yielded three dihydrophenanthrenes: 6-methoxycoelonin, 2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene, and callosin. nih.govresearchgate.net

Cymbidium ensifolium: This orchid is a rich source of dihydrophenanthrenes. Phytochemical studies of its aerial parts and roots have led to the identification of several derivatives. researchgate.netnih.gov Among the known compounds isolated are hircinol (B1204073) and 9,10-dihydro-2,5-dimethoxy-1,7-phenanthrenediol. nih.gov The genus Cymbidium is generally noted for its production of these compounds. core.ac.uk

Combretum caffrum: From this African tree, three specific 9,10-dihydrophenanthrenes have been isolated: 6,7-dihydroxy-2,3,4-trimethoxy-9,10-dihydrophenanthrene, 7-hydroxy-2,3,4,6-tetramethoxy-9,10-dihydrophenanthrene, and 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene. capes.gov.br

Pholidota chinensis: This orchid is a prolific producer of dihydrophenanthrenes and their derivatives. nih.gov More than thirty such compounds have been isolated from the whole plant. researchgate.net Known compounds identified include lusianthridin (B1213595) and hircinol. researchgate.netmdpi.com The dihydrophenanthrenes from this plant are considered its major bioactive ingredients. nih.gov

| Plant Species | Identified Dihydrophenanthrene Derivative | Reference |

|---|---|---|

| Dioscorea membranacea | 2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene | nih.gov |

| Dioscorea membranacea | 5-hydroxy-2,4,6-trimethoxy-9,10-dihydrophenanthrene | nih.gov |

| Combretum laxum | 6-Methoxycoelonin | nih.gov |

| Combretum laxum | 2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene | nih.gov |

| Combretum laxum | Callosin | nih.gov |

| Combretum caffrum | 6,7-dihydroxy-2,3,4-trimethoxy-9,10-dihydrophenanthrene | capes.gov.br |

| Combretum caffrum | 7-hydroxy-2,3,4,6-tetramethoxy-9,10-dihydrophenanthrene | capes.gov.br |

| Combretum caffrum | 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene | capes.gov.br |

| Cymbidium ensifolium | Hircinol | nih.gov |

| Cymbidium ensifolium | 9,10-dihydro-2,5-dimethoxy-1,7-phenanthrenediol | nih.gov |

| Pholidota chinensis | Lusianthridin | nih.govresearchgate.net |

Ongoing phytochemical research continues to uncover new dihydrophenanthrene structures, expanding the known chemical diversity of this compound class. nih.govnih.gov These discoveries often arise from bioassay-guided isolation procedures targeting specific biological activities. nih.govresearchgate.net

For example, the investigation of Cymbidium ensifolium has been particularly fruitful, yielding several new dihydrophenanthrene derivatives named cymensifins A, B, and C. researchgate.netnih.gov Further study of the roots of the same plant led to the characterization of another new derivative, 3,5,6,7-tetramethoxy-2,3-dihydro-1,4-phenanthrenequinone, named cymensifin E. nih.gov

From Pholidota chinensis, six new dimeric compounds formed from 9,10-dihydrophenanthrene (B48381) and dihydrostilbene units, named phochinenins A–F, have been isolated and characterized. researchgate.net The plant Combretum laxum yielded a new dihydrostilbene derivative, which is a precursor to dihydrophenanthrenes, alongside known dihydrophenanthrene structures. nih.gov A new cytotoxic dihydrophenanthrene, 5,6,2'-trihydroxy-3,4-methoxy-9,10-dihydrophenanthrene, was isolated from the rhizomes of Dioscorea membranacea. nih.govresearchgate.net Similarly, a new dihydrophenanthrene, 1-(4-hydroxybenzyl)-4,6-dimethoxy-9,10-dihydrophenanthrene-2,7-diol, was identified in Cymbidium finlaysonianum. nih.gov

| Plant Source | Novel Compound Name | Reference |

|---|---|---|

| Cymbidium ensifolium | Cymensifin A | researchgate.netnih.gov |

| Cymbidium ensifolium | Cymensifin B | researchgate.netnih.gov |

| Cymbidium ensifolium | Cymensifin C | researchgate.netnih.gov |

| Cymbidium ensifolium | Cymensifin E (3,5,6,7-tetramethoxy-2,3-dihydro-1,4-phenanthrenequinone) | nih.gov |

| Pholidota chinensis | Phochinenins A-F (Dimeric derivatives) | researchgate.net |

| Dioscorea membranacea | 5,6,2'-trihydroxy-3,4-methoxy-9,10-dihydrophenanthrene | nih.gov |

| Cymbidium finlaysonianum | 1-(4-Hydroxybenzyl)-4,6-dimethoxy-9,10-dihydrophenanthrene-2,7-diol | nih.gov |

Proposed Biosynthetic Routes to Dihydrophenanthrene Scaffolds (e.g., from Shikimic Acid and Tyrosine Precursors)

The biosynthesis of dihydrophenanthrenes in plants is believed to originate from the shikimate pathway, a fundamental metabolic route for the production of aromatic amino acids. core.ac.ukresearchgate.net This pathway is essential for synthesizing a wide range of secondary metabolites, including flavonoids and stilbenoids. researchgate.net

The process begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govwikipedia.org A series of seven enzymatic reactions converts these precursors into chorismate, a crucial branch-point metabolite. nih.govnih.gov

Chorismate serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov For dihydrophenanthrene biosynthesis, phenylalanine and tyrosine are the key products. These amino acids are then converted into stilbenes, such as resveratrol. The formation of the dihydrophenanthrene scaffold occurs through an intramolecular oxidative coupling of a stilbene (B7821643) precursor. core.ac.uk This cyclization reaction forms the characteristic three-ring structure of phenanthrenes, which can then be reduced to form 9,10-dihydrophenanthrenes. The diverse substitution patterns (e.g., hydroxylation, methoxylation) observed in natural dihydrophenanthrenes arise from subsequent enzymatic modifications of the basic scaffold. nih.gov

Environmental Biotransformation and Microbial Degradation of Dihydrophenanthrenes

Role as Intermediates in Polycyclic Aromatic Hydrocarbon (PAH) Biodegradation Pathways

The bacterial degradation of phenanthrene (B1679779), a three-ring PAH, is a well-studied model for understanding the microbial metabolism of more complex PAHs. nih.gov In many bacterial degradation pathways, the initial enzymatic attack on the phenanthrene molecule results in the formation of a dihydrophenanthrene derivative. Specifically, the process often begins with a dioxygenation reaction at the 3 and 4 positions of the phenanthrene molecule, yielding cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov This crucial first step transforms the stable, aromatic structure into a less stable, saturated intermediate, priming it for further enzymatic modification and eventual ring cleavage. The formation of this dihydrophenanthrene intermediate is a common strategy observed in a variety of phenanthrene-degrading bacteria. nih.gov

The significance of dihydrophenanthrene intermediates extends beyond the metabolism of phenanthrene itself. Because phenanthrene contains both a bay-region and a K-region, structural motifs associated with the carcinogenic properties of some PAHs, its degradation pathway serves as a valuable model for understanding how microorganisms might detoxify more potent carcinogens like benzo[a]pyrene (B130552) and benzo[a]anthracene. nih.gov The initial formation of a dihydrophenanthrene derivative is a critical juncture in the detoxification process, converting a potentially harmful aromatic compound into a more manageable aliphatic-aromatic intermediate that can be funneled into central metabolic pathways.

Enzymatic Mechanisms of Dihydrophenanthrene Metabolism

The transformation of dihydrophenanthrenes is orchestrated by a series of specialized enzymes. These biocatalysts work in a coordinated fashion to hydroxylate the aromatic ring, dehydrogenate the resulting dihydrodiol, and ultimately cleave the ring structure, breaking down the complex PAH into simpler, less toxic compounds.

Dioxygenase-Mediated Aromatic Ring Hydroxylation (e.g., Phenanthrene Dioxygenase)

The initial and often rate-limiting step in the aerobic degradation of phenanthrene is the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus. This reaction is catalyzed by a class of enzymes known as aromatic ring-hydroxylating dioxygenases (RHDs). researchgate.net In the case of phenanthrene, a well-characterized RHD, phenanthrene dioxygenase, attacks the C3 and C4 positions to form cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov This enzyme system is typically a multi-component complex, often consisting of a terminal oxygenase, a ferredoxin, and a reductase, which work together to transfer electrons from a reduced substrate (like NADH) to molecular oxygen, activating it for the hydroxylation reaction. researchgate.net The action of dioxygenase is critical as it introduces hydroxyl groups onto the aromatic ring, making it susceptible to subsequent enzymatic attack and ring cleavage. nih.gov Some dioxygenases have been found to exhibit monooxygenase activities as well, further expanding their catalytic versatility. nih.gov

Dihydrodiol Dehydrogenase Activity and Related Enzymes

Following the initial dioxygenation, the resulting cis-dihydrodiol intermediate, cis-3,4-dihydroxy-3,4-dihydrophenanthrene, is acted upon by a cis-dihydrodiol dehydrogenase. researchgate.netnih.gov This enzyme catalyzes the NAD(P)+-dependent oxidation of the dihydrodiol to the corresponding catechol, 3,4-dihydroxyphenanthrene. researchgate.netnih.gov This dehydrogenation step is crucial as it re-aromatizes the ring system, preparing it for the subsequent ring-cleavage reaction. The activity of dihydrodiol dehydrogenase is a key step in the upper pathway of phenanthrene degradation, ensuring the efficient conversion of the initial hydroxylation product. researchgate.net

Subsequent Ring Cleavage and Downstream Metabolite Formation

Once 3,4-dihydroxyphenanthrene is formed, the molecule is primed for the critical step of aromatic ring cleavage. This is accomplished by another class of dioxygenases, known as ring-cleavage dioxygenases. These enzymes can cleave the catechol ring through either an ortho- or meta-cleavage pathway. nih.gov In the case of phenanthrene degradation, the cleavage of 3,4-dihydroxyphenanthrene often proceeds via the meta-cleavage pathway, leading to the formation of 1-hydroxy-2-naphthoate (B8527853). nih.gov This intermediate is then further metabolized, with subsequent enzymatic reactions leading to the production of compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. frontiersin.org For instance, 1-hydroxy-2-naphthoate can be cleaved to form (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate, which is then further processed. nih.gov The complete mineralization of phenanthrene ultimately results in the formation of carbon dioxide and water.

Identification and Characterization of Microorganisms Involved in Dihydrophenanthrene Degradation

A diverse range of microorganisms have been identified with the ability to degrade phenanthrene and, by extension, metabolize dihydrophenanthrene intermediates. These bacteria and fungi have been isolated from various PAH-contaminated environments and exhibit remarkable metabolic capabilities.

| Microorganism | Key Characteristics in Phenanthrene Degradation | References |

| Sphingobium yanoikuyae | Efficiently degrades phenanthrene, utilizing it as a sole carbon source. nih.gov The strain SJTF8 can degrade high concentrations of phenanthrene and produces cis-3,4-dihydrophenanthrene-3,4-diol as an initial intermediate. nih.gov Some strains, like B1, can also degrade other PAHs and aromatic compounds. nih.gov | nih.gov |

| Mycobacterium sp. | Several Mycobacterium species are potent degraders of high molecular weight PAHs. nih.govnih.gov They often initiate phenanthrene degradation through dioxygenation at the C-3 and C-4 positions. nih.gov | nih.govnih.gov |

| Pseudomonas sp. | Members of the Pseudomonas genus are frequently isolated from PAH-contaminated sites and are known to degrade phenanthrene. nih.gov Pseudomonas veronii SM-20 has been shown to degrade phenanthrene, with metabolite analysis suggesting specific catabolic pathways are activated. unifi.it | nih.govunifi.it |

Other notable microorganisms involved in phenanthrene degradation include species from the genera Nocardioides, Phomopsis, Streptomyces, and various consortia of bacteria. nih.govnih.govnih.gov For example, Nocardioides sp. strain KP7 metabolizes phenanthrene via 1-hydroxy-2-naphthoate. nih.gov The endophytic fungus Phomopsis liquidambari has also been shown to degrade phenanthrene through pathways involving the formation of phenanthrene 9,10-oxide and subsequent conversion to dihydroxyphenanthrene. nih.gov

Genomic and Proteomic Investigations of Microbial Degradation Pathways

Advances in omics technologies have provided unprecedented insights into the genetic and functional basis of microbial PAH degradation. Genomic and proteomic analyses have been instrumental in identifying the genes, enzymes, and regulatory networks involved in the breakdown of phenanthrene and the metabolism of its dihydrophenanthrene intermediates.

Genomic studies of phenanthrene-degrading bacteria, such as Streptomyces sp. MC1 and various Sphingobium strains, have revealed the genetic determinants for PAH catabolism. nih.govresearchgate.net These studies have identified gene clusters encoding key enzymes like dioxygenases and dehydrogenases, often located on plasmids, which facilitate the horizontal transfer of these degradative capabilities within microbial communities. nih.govresearchgate.net Comparative genomics can highlight unique features related to aromatic metabolism and transport in specific strains. unifi.it

Proteomic analyses, which investigate the entire protein complement of an organism under specific conditions, have provided a functional understanding of the cellular response to phenanthrene. For instance, studies on Martelella strain AD-3 and Pseudomonas veronii SM-20 have shown the upregulation of key enzymes, including aromatic ring-hydroxylating dioxygenases and dihydrodiol dehydrogenases, in the presence of phenanthrene. researchgate.netunifi.it These studies confirm the active role of these enzymes in the degradation process and can help to elucidate the complete metabolic pathway. researchgate.net The integration of genomics and proteomics allows for the reconstruction of metabolic networks, providing a comprehensive view of how microorganisms catabolize complex pollutants like phenanthrene. nih.gov

Applications in Chemical Sciences and Advanced Materials

Utility as Synthetic Building Blocks and Chemical Intermediates

3,4-Dihydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon (PAH), serves as a valuable intermediate and building block in organic synthesis, primarily in the construction of the fully aromatic phenanthrene (B1679779) core and its derivatives. The strategic presence of a non-aromatic, reactive dihydro- portion allows for chemical modifications that are not as readily achievable on the parent phenanthrene.

The conversion of this compound to phenanthrene is a key transformation. This aromatization can be achieved through dehydrogenation reactions. For instance, oxidation using reagents like oxygen in the dark can convert dihydrophenanthrene derivatives to the corresponding phenanthrene. ebi.ac.uk This process is significant as phenanthrene moieties are core structures in numerous natural products and synthetic compounds with interesting biological activities and material properties. nih.gov

Furthermore, the dihydrophenanthrene framework is an essential intermediate in various synthetic strategies aimed at producing complex polycyclic aromatic systems. For example, palladium-catalyzed reactions, such as the Heck reaction, have been developed to synthesize 9,10-dihydrophenanthrene (B48381), a constitutional isomer of this compound. These methods demonstrate the importance of dihydrophenanthrene intermediates in modern organic synthesis, providing pathways to a wide array of phenanthrene derivatives. nih.gov The synthesis of these intermediates often starts from more readily available precursors, and their subsequent transformation into the desired phenanthrene derivatives highlights their role as crucial stepping stones in multi-step synthetic sequences.

The table below summarizes key reactions where dihydrophenanthrene derivatives act as intermediates.

| Starting Material(s) | Reaction Type | Intermediate | Final Product | Reference |

| Stilbene (B7821643) derivatives | Photocyclization | 4a,4b-Dihydrophenanthrene (B14708593) derivatives | Phenanthrene derivatives | ebi.ac.uk |

| Vinyl bromoaldehydes | Palladium-catalyzed 6π electrocyclic reaction | 9,10-Dihydrophenanthrene derivatives | Substituted 9,10-dihydrophenanthrenes | nih.gov |

Integration into Novel Materials for Optoelectronic and Electronic Applications

While direct applications of this compound in optoelectronic and electronic materials are not extensively documented, the broader class of phenanthrene derivatives has shown significant promise in these fields. The rigid and planar structure of the phenanthrene core, which can be accessed from dihydrophenanthrene precursors, provides a robust scaffold for the design of new materials with tailored electronic properties.

Components in Organic Light-Emitting Diodes (OLED)

The phenanthrene moiety is a key component in various materials developed for organic light-emitting diodes (OLEDs). Its derivatives have been utilized as emitters, hosts, and charge-transporting materials. For example, novel fluorescent columnar mesogens derived from phenanthrene-cyanopyridone hybrids have been synthesized and investigated for their potential in OLED applications. researchgate.net These materials exhibit desirable thermal and electronic properties. Furthermore, phenanthroline derivatives have been designed as blue emitting materials for OLEDs, demonstrating good device performance. nih.gov The synthesis of these advanced materials often relies on the functionalization of the core phenanthrene structure. The use of this compound as a starting point could offer alternative synthetic pathways to novel phenanthrene-based OLED materials. The ability to introduce substituents onto the dihydrophenanthrene skeleton before aromatization can provide access to a wider range of derivatives with tailored photophysical properties for enhanced OLED efficiency and stability.

The table below presents examples of phenanthrene derivatives and their roles in OLEDs.

| Phenanthrene Derivative Type | Role in OLED | Key Findings | Reference |

| Phenanthrene-cyanopyridone hybrids | Emitter | High glass transition temperature and thermal stability | researchgate.net |

| Triarylamine appended alkoxyphenanthrenes | p-channel OFETs | High-lying HOMO energy levels enabling hole-transport | researchgate.net |

| 1,10-Phenanthroline derivatives | Blue emitter | Good luminous efficiency and external quantum efficiency | nih.gov |

Chemoinformatics and Database Integration for Compound Exploration and Classification

This compound and its derivatives are systematically cataloged in various chemical databases, which is essential for modern chemical research and chemoinformatics. These databases serve as comprehensive repositories of information, facilitating compound exploration, classification, and the prediction of chemical properties and biological activities.

Major chemical databases such as PubChem, ChemSpider, and the NIST WebBook contain entries for this compound and its related structures. nist.govnih.govchemspider.com These entries provide a wealth of information, including:

Chemical Identifiers: CAS Registry Number (38399-10-9), IUPAC names, InChI, and SMILES strings, which allow for unambiguous identification and cross-referencing between different databases and software. nist.govnih.gov

Physicochemical Properties: Molecular weight, formula, computed properties like XLogP (a measure of lipophilicity), and topological polar surface area. nih.gov

Spectral Data: Where available, links to or direct provision of spectral data such as NMR, which are crucial for structural elucidation and characterization.

Thermochemical Data: The NIST Chemistry WebBook provides valuable gas-phase thermochemistry data for this compound, including its constant pressure heat capacity at various temperatures. nist.gov This information is vital for computational chemistry studies and for understanding the compound's stability and reactivity.

The integration of this compound into these databases allows researchers to perform a variety of in silico analyses. For example, the structural information can be used for virtual screening to identify potential new applications or to predict toxicity. The availability of computed descriptors and experimental data supports the development of quantitative structure-activity relationship (QSAR) models. Furthermore, the systematic classification of this compound within these databases based on its structural features facilitates the exploration of related compounds and the identification of structure-property trends.

The table below summarizes the key information for this compound found in major chemical databases.

| Database | Information Provided |

| PubChem | IUPAC Name, InChI, InChIKey, SMILES, Molecular Formula, Molecular Weight, Computed Properties (XLogP, etc.), links to related literature and other databases. nih.gov |

| ChemSpider | Molecular Formula, Average and Monoisotopic Mass, ChemSpider ID, structural identifiers, and links to suppliers and other databases. chemspider.com |

| NIST WebBook | Formula, Molecular Weight, IUPAC Name, InChIKey, CAS Registry Number, Gas Phase Thermochemistry Data (Heat Capacity). nist.gov |

| ChEBI | ChEBI ID, Definition, Formula, Net Charge, Mass, InChI, SMILES, and ontological classification. ebi.ac.uk |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Dihydrophenanthrene Synthesis

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes for valuable organic compounds, including dihydrophenanthrenes. chemistryjournals.netjddhs.com Traditional synthesis methods often rely on hazardous solvents, harsh reaction conditions, and generate significant chemical waste. chemistryjournals.netnih.gov Future research will prioritize the integration of green chemistry principles to mitigate the environmental impact of 3,4-dihydrophenanthrene synthesis.

Key research thrusts include:

Use of Alternative Solvents: A primary goal is to replace volatile and toxic organic solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). chemistryjournals.netmdpi.comnih.govnih.gov Research has shown that such solvents can reduce environmental harm while maintaining or even improving reaction yields and simplifying operations. mdpi.comnih.gov The development of synthesis protocols for dihydrophenanthrenes in these benign media is a critical next step. rsc.org

Energy-Efficient Methodologies: Conducting reactions at ambient temperature and pressure significantly lowers the energy footprint of chemical manufacturing. chemistryjournals.net Future work will explore energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netjddhs.com

Catalysis: The use of catalysts, including biocatalysts and heterogeneous catalysts, is central to green synthesis. jddhs.com Gold(I)-catalyzed cyclization reactions have already been shown to be effective for producing functionalized dihydrophenanthrenes. researchgate.net Further research into recyclable catalysts and biocatalytic routes could lead to highly efficient and waste-minimizing processes. jddhs.com

Atom Economy: Multicomponent reactions, such as the Biginelli reaction, provide a framework for maximizing atom economy by incorporating multiple starting materials into the final product in a single step. nih.gov Designing one-pot or cascade reactions for dihydrophenanthrene synthesis represents a significant opportunity to reduce waste and improve efficiency, aligning with the core principles of green chemistry. nih.gov

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

While several methods exist for synthesizing the dihydrophenanthrene core, a complete understanding of the underlying reaction mechanisms remains an area of active investigation. espublisher.comespublisher.com The ability to control the precise outcome of these complex reactions, particularly their selectivity and stereochemistry, is crucial for producing specific, high-value isomers and derivatives.

Future research will focus on:

Mechanistic Studies of Catalyzed Reactions: Palladium-catalyzed reactions, such as the Heck reaction, and gold-catalyzed cycloisomerizations are powerful tools for constructing the phenanthrene (B1679779) framework. researchgate.netespublisher.comespublisher.comacs.orgespublisher.com However, the precise pathways, intermediates, and the role of the catalyst and solvent in determining the final product are not fully understood. acs.org For instance, gold-catalyzed cycloisomerization of certain precursors can be switched between phenanthrene and dihydrophenanthrene synthesis simply by changing the solvent, highlighting a need for deeper mechanistic insight. acs.org

Controlling Selectivity: A significant challenge is controlling the selectivity of reactions that can yield either fully aromatic phenanthrenes or partially saturated dihydrophenanthrenes. Research has shown that the choice of benzyne (B1209423) precursor in annulation reactions with allenes can control this selectivity, and computational studies suggest that different migratory routes of aromatic C-H bonds are key. rsc.org Further exploration of these controlling factors is needed to develop highly selective synthetic protocols.

Stereochemical Control: Many potential applications of dihydrophenanthrene derivatives, particularly in biology and materials science, will require specific stereoisomers. Achieving stereochemical control is a fundamental challenge in organic synthesis. youtube.com Future work will involve developing methods that use chiral auxiliaries or substrates to direct the stereochemical outcome of reactions. youtube.com This involves temporarily introducing a chiral group that influences the reaction and is later removed, a strategy that could be adapted for dihydrophenanthrene synthesis to produce enantiomerically pure compounds. youtube.com Understanding how to control the stereochemistry will be essential for creating molecules with precisely defined three-dimensional structures and functions. caltech.edu

Rational Design of Dihydrophenanthrene Derivatives with Tunable Chemical Reactivity

The dihydrophenanthrene scaffold is a versatile platform for creating new molecules with tailored properties. Rational design, which combines computational modeling with synthetic chemistry, offers a powerful approach to developing novel derivatives with specific and tunable chemical reactivity for various applications. mdpi.comnih.gov

Unexplored avenues in this area include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the dihydrophenanthrene structure and evaluating the resulting changes in reactivity or biological activity, researchers can build robust SAR models. mdpi.com These models, guided by machine learning and quantitative analysis, can predict the properties of yet-unsynthesized compounds, guiding the design of derivatives with enhanced characteristics, such as improved antioxidant potential. nih.gov

Computational and Quantum Mechanics Calculations: Techniques like Density Functional Theory (DFT) can be used to investigate the electronic properties and reaction mechanisms of designed derivatives at a molecular level. nih.gov This allows for the in silico screening of potential candidates before committing to laboratory synthesis. For example, calculations can predict bond dissociation energies to identify derivatives with superior hydrogen-donating ability for antioxidant applications. nih.gov

Synthesis of Functionalized Derivatives: There is a significant opportunity to develop synthetic methods that allow for the precise placement of various functional groups onto the this compound core. Gold-catalyzed reactions in the presence of nucleophiles like alcohols have already demonstrated a pathway to alkoxy-substituted dihydrophenanthrenes. researchgate.net Expanding this toolbox of reactions will enable the creation of a diverse library of derivatives, such as those with specific electronic, optical, or biological properties, inspired by the successful functionalization of related heterocyclic systems. mdpi.comnih.govresearchgate.net

Enhanced Understanding of Environmental Biotransformation and Bioremediation Strategies

As with many polycyclic aromatic hydrocarbons (PAHs), understanding the environmental fate of this compound is crucial. Research into the biotransformation of its parent compound, phenanthrene, provides a strong foundation for exploring the microbial degradation of its dihydrogenated form. semanticscholar.orgredalyc.org Biotransformation is the chemical alteration of a substance by a living organism, a process that can lead to either detoxification or, in some cases, the formation of more toxic metabolites (bioactivation). nih.govnih.gov

Future research should be directed toward:

Identifying Degradation Pathways and Metabolites: The initial steps in the microbial degradation of phenanthrene often involve dioxygenase enzymes that introduce hydroxyl groups, leading to the formation of dihydrodiol intermediates like (3S,4R)-3,4-dihydrophenanthrene-3,4-diol. ebi.ac.uk It is critical to determine the specific microbial consortia and enzymatic pathways responsible for the transformation of this compound and to identify the full range of its metabolites.

Developing Bioremediation Strategies: Microorganisms, including bacteria such as Bacillus licheniformis, Bacillus subtilis, and Pseudomonas aeruginosa, have proven effective at degrading phenanthrene in contaminated soils and water. semanticscholar.orgacs.org Future studies should isolate and characterize microbes capable of using this compound as a growth substrate. nih.gov

Enhancing Bioavailability: The efficiency of bioremediation is often limited by the low water solubility and strong adsorption of PAHs to soil particles. researchgate.net Research into the use of biosurfactants to increase the bioavailability of these compounds to degrading microorganisms has shown promise for phenanthrene and could be a key strategy for enhancing the bioremediation of sites contaminated with dihydrophenanthrene. semanticscholar.orgresearchgate.net The synergy between specific bacterial strains and biosurfactants could be harnessed for more effective environmental cleanup. semanticscholar.org

| Microorganism/Consortium | Substrate(s) | Key Finding | Reference |

| Bacillus licheniformis STK 01 | Phenanthrene, Pyrene, etc. | Proficient in removing PAHs; removal enhanced by biosurfactant. | semanticscholar.org |

| Staphylococcus warneri & Bacillus pumilus | Phenanthrene, Pyrene, etc. | Co-cultivated consortium showed higher degradation rates (>90%). | semanticscholar.org |

| Acinetobacter tandoii sp. LJ-5 | Phenanthrene | Novel identified degrader from PAH-contaminated wastewater. | acs.org |

| Brevibacillus sp. PDM-3 | Phenanthrene | Degraded 93.92% of phenanthrene concentration in 6 days. | nih.gov |

| Halotolerant enriched culture | Phenanthrene | Degraded 87.66% of phenanthrene in 10 days at high salt concentration. | nih.gov |

Exploration of Advanced Applications in Functional Materials